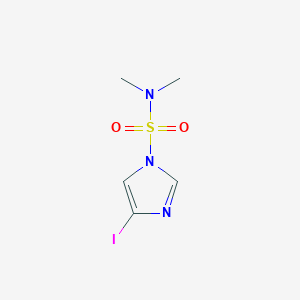

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B143334

Key on ui cas rn:

135773-25-0

M. Wt: 301.11 g/mol

InChI Key: HSJHNZMKMJPPGU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05475113

Procedure details

It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all of these reaction schemes heterocycle derivatives corresponding respectively to Formula 7, 11 and 15 can be employed where in the A-B' substituent A is (CH2)n, n is 0, and B' is hydrogen. A carboxylic acid group is then introduced into the molecule, after coupling with the tetrahydronaphthalene moiety, by reaction with strong base (such as n-butyl lithium) and carbon dioxide or ethyl chloroformate. Reaction Scheme 4 illustrates specifically the synthesis of Compound 3 and Compound 4 of the present application. In accordance with this scheme (5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene (Compound 10) is reacted with trimethylaluminum in the presence zirconocene dichloride. The resulting "carboaluminated adduct" (not shown in Scheme 4) is reacted in the presence of tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) catalyst, with 1-(N,N-dimethylsulfamoyl)-4-iodoimidazole (Compound 11) which is obtained by iodination from 1-(N,N-dimethylsulfamoyl)imidazole. The latter compound can be obtained in accordance with the chemical literature: Chadwick et al. J. Chem. Soc., Perkin Trans. I 1984, 481-486. The result of the coupling reaction between between the carboaluminated adduct derived from Compound 10 and Compound 11 is (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)imidazole (Compound 12). The carboxylic acid ethyl ester moiety is introduced into the molecule by reacting the anion of Compound 12 generated with strong base such as n-butyl lithium, with ethyl chloroformate, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro- 3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)-2-imidazolecarboxylate (Compound 4). The dimethylsulfamoyl group is removed from the imidazole nitrogen by treatment with acid, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-2-imidazolecarboxylate (Compound 3). ##STR10##

[Compound]

Name

heterocycle

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Compound 10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

zirconocene dichloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Formula 7

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

(CH2)n

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[H][H].C1[C:12]2[C:7](=CC=CC=2)CCC1.C([Li])CCC.C(=O)=O.ClC(OCC)=O.CC1C(/C(/C)=C/C2N=C(C(OCC)=O)NC=2)=CC2C(C)(C)CCC(C)(C)C=2C=1.CC1C(/C(/C)=C/C2[N:73]=[C:74](C(OCC)=O)[N:75]([S:77](=[O:82])(=[O:81])[N:78]([CH3:80])[CH3:79])C=2)=CC2C(C)(C)CCC(C)(C)C=2C=1.CC1C(C#C)=CC2C(C)(C)CCC(C)(C)C=2C=1.C[Al](C)C.CN(C)S(N1C=C(I)N=C1)(=O)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]>[CH3:79][N:78]([CH3:80])[S:77]([N:75]1[CH:7]=[CH:12][N:73]=[CH:74]1)(=[O:82])=[O:81] |f:11.12.13.14.15,^1:125,127,146,165|

|

Inputs

Step One

[Compound]

|

Name

|

heterocycle

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C#C

|

|

Name

|

Compound 10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C#C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Al](C)C

|

|

Name

|

zirconocene dichloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(S(=O)(=O)N1C=NC(=C1)I)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(S(=O)(=O)N1C=NC(=C1)I)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Step Four

[Compound]

|

Name

|

Formula 7

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

(CH2)n

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C/C=1N=C(NC1)C(=O)OCC)/C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C/C=1N=C(N(C1)S(N(C)C)(=O)=O)C(=O)OCC)/C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A carboxylic acid group is then introduced into the molecule

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction Scheme 4

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(S(=O)(=O)N1C=NC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |